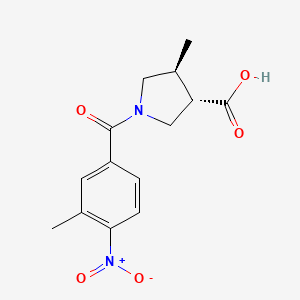![molecular formula C17H26N2O2 B6633021 N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide, also known as MMMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMMP is a piperidine derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.
Mechanism of Action
The mechanism of action of N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide involves its ability to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This binding activity has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to altered neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide has significant effects on various biochemical and physiological processes in the brain, including increased dopamine release, modulation of glutamate signaling, and increased neurogenesis. These effects have been linked to improved cognitive function and memory, as well as potential therapeutic effects in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide for lab experiments is its ability to selectively bind to certain receptors in the brain, allowing for more precise and targeted research. However, its low yield and complex synthesis method can make it difficult to obtain in large quantities, limiting its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide, including the development of new drugs for the treatment of neurological disorders, the study of its effects on other neurotransmitter systems, and the investigation of its potential as a tool for studying neuronal circuits and behavior. Additionally, further research is needed to optimize the synthesis method and improve the yield of N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide for use in larger-scale experiments.
In conclusion, N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide is a compound with significant potential for use in various scientific research fields. Its ability to selectively bind to certain receptors in the brain has made it a promising candidate for the development of new drugs and the study of neuronal circuits and behavior. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for larger-scale experiments.
Synthesis Methods
The synthesis of N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide involves a multi-step process that begins with the reaction of 3-(methoxymethyl)benzaldehyde with 3,3-dimethylpiperidine-2,6-dione in the presence of sodium methoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by a final purification step using column chromatography. The yield of N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide obtained through this process is approximately 50%.
Scientific Research Applications
N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide has been found to have potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. Its ability to bind to certain receptors in the brain has made it a promising candidate for the development of new drugs for the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2)8-5-9-18-15(17)16(20)19-11-13-6-4-7-14(10-13)12-21-3/h4,6-7,10,15,18H,5,8-9,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPOVZXCWORFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)NCC2=CC(=CC=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)

![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)

